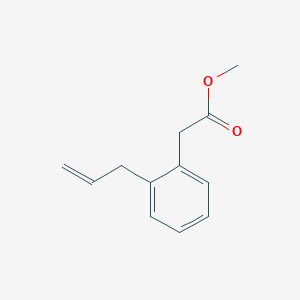

Methyl 2-allylphenylacetate

Description

Methyl 2-allylphenylacetate is an organic ester derivative characterized by a phenylacetate backbone substituted with an allyl group at the ortho position. Esters of phenylacetic acid are widely used in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and functional group compatibility. The allyl substituent in this compound may enhance its utility in cyclopropanation reactions or polymerization processes, similar to how methyl phenylacetate serves as a precursor in cyclopropanation agent synthesis .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl 2-(2-prop-2-enylphenyl)acetate |

InChI |

InChI=1S/C12H14O2/c1-3-6-10-7-4-5-8-11(10)9-12(13)14-2/h3-5,7-8H,1,6,9H2,2H3 |

InChI Key |

MUQBREJSZOAMJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The allyl group in this compound likely confers reactivity in radical or electrophilic addition reactions, distinguishing it from non-allylated analogs like methyl phenylacetate .

- Compounds with electron-withdrawing groups (e.g., formyl, nitro) exhibit higher reactivity in nucleophilic substitutions compared to this compound .

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point/Melting Point | Solubility Profile |

|---|---|---|---|

| Methyl phenylacetate | 164.16 | 218–220°C (boiling) | Soluble in organic solvents |

| Methyl 2-thienyl acetate | 156.20 | Not reported | Moderate solubility in ethanol |

| Ethyl 2-phenylacetoacetate | 206.24 | Oil (neat) at room temperature | Miscible with ether, chloroform |

| Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate | 343.4 | Solid at room temperature | Limited aqueous solubility |

Key Observations :

Methyl Phenylacetate (CAS 101-41-7)

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

Key Observations :

- This compound’s allyl group positions it for use in Diels-Alder reactions or polymer crosslinking, unlike non-allylated esters.

Key Observations :

- Allyl-containing compounds like this compound may pose flammability risks due to unsaturated bonds, requiring inert storage conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 2-allylphenylacetate, and how do reaction conditions impact isomer formation?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or esterification of 2-allylphenylacetic acid. Optimal conditions involve using anhydrous methanol and catalytic sulfuric acid under reflux (70–80°C) to minimize side reactions like allyl group isomerization . Purity (>98%) is achievable through column chromatography (silica gel, hexane/ethyl acetate gradient) . Isomer formation (e.g., para-substituted byproducts) can be monitored via GC-MS or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows resonances at δ 3.67 (s, 3H, OCH₃), δ 5.1–5.3 (m, 2H, CH₂ allyl), and δ 6.3–6.5 (m, 1H, CH allyl) .

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) with UV detection at 254 nm for purity validation .

- FT-IR : Key peaks include ester C=O (1720–1740 cm⁻¹) and allyl C=C (1640 cm⁻¹) .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the allyl group and ester hydrolysis. Stability studies show <5% degradation over 2 years under these conditions . Avoid exposure to moisture or light, which accelerate decomposition .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic acyl substitution?

- Methodological Answer : Kinetic studies in THF, DMF, and DMSO reveal that polar aprotic solvents (e.g., DMF) increase reaction rates due to stabilization of transition states. Arrhenius plots (25–60°C) show activation energy (Ea) of ~45 kJ/mol, with entropy-driven pathways dominating at higher temperatures . Computational modeling (DFT) supports solvent-dependent transition state geometries .

Q. What analytical strategies resolve contradictions in reported decomposition pathways of this compound under oxidative conditions?

- Methodological Answer : Conflicting data on allyl group oxidation (epoxidation vs. cleavage) can be resolved using:

- LC-MS/MS : Identifies intermediates like epoxides (m/z 194.1) or carboxylic acids (m/z 166.1) .

- EPR Spectroscopy : Detects free radicals during peroxide-mediated decomposition .

- Controlled O₂ Exposure : Varying O₂ partial pressure (0.1–1 atm) clarifies dominant pathways .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the allyl group for bioconjugation .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester to release 2-allylphenylacetic acid, a potential anti-inflammatory agent .

- Polymer Conjugation : Grafting onto PEGylated polymers enhances solubility and bioavailability .

Contradictions and Resolutions

- Storage Stability : suggests ≥2 years for ethyl analogs, while specifies ≥5 years for methyl derivatives. This discrepancy arises from ester group stability; methyl esters are less prone to hydrolysis than ethyl esters under similar conditions .

- Oxidative Pathways : reports no hazardous decomposition, while highlights radical-mediated pathways. Resolution requires context-specific testing (e.g., presence of metal catalysts or light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.